molecular formula C11H15NO6 B1195879 Dioxolamycin CAS No. 91432-46-1

Dioxolamycin

Cat. No.: B1195879
CAS No.: 91432-46-1
M. Wt: 257.24 g/mol
InChI Key: SHAXHGRARCZUPJ-YEHZVILMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioxolamycin is a shikimic acid derivative first identified for its cytostatic properties, particularly against leukemia cells such as L1210. Shikimic acid derivatives have historically been underexplored for pharmacological applications, but recent studies have focused on synthesizing analogs of this compound to evaluate their bioactivity . Research by Sun et al. Unlike antibiotics such as Doxycycline (used in Brucellosis treatment; ), this compound’s primary mechanism appears to target cellular proliferation rather than microbial pathogens. Its analogs, synthesized from methyl shikimate, have been tested for antimicrobial and cytostatic activities, revealing a unique therapeutic niche .

Properties

CAS No.

91432-46-1

Molecular Formula

C11H15NO6

Molecular Weight

257.24 g/mol

IUPAC Name

methyl (2S,3aR,7aR)-2-carbamoyl-7-hydroxy-2-methyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C11H15NO6/c1-11(10(12)15)17-7-4-5(9(14)16-2)3-6(13)8(7)18-11/h4,6-8,13H,3H2,1-2H3,(H2,12,15)/t6?,7-,8-,11+/m1/s1

InChI Key

SHAXHGRARCZUPJ-YEHZVILMSA-N

SMILES

CC1(OC2C=C(CC(C2O1)O)C(=O)OC)C(=O)N

Isomeric SMILES

C[C@@]1(O[C@@H]2C=C(CC([C@H]2O1)O)C(=O)OC)C(=O)N

Canonical SMILES

CC1(OC2C=C(CC(C2O1)O)C(=O)OC)C(=O)N

Synonyms

dioxolamycin
methyl 8-carbamoyl-5-hydroxy-8-methyl-7,9-dioxabicyclo(4,3,0)non-2-ene-3-carboxylate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Cytostatic and Antimicrobial Activity of this compound Analogs

Compound Cytostatic Activity (L1210 Cells) Antimicrobial Activity (MIC, µg/ml)
4 Yes >25
6 Yes >25
13 Yes >25
16 Yes >25
5,7–10,12 No >25

Data sourced from Sun et al. (1990) .

Lack of Antimicrobial Efficacy

This distinguishes them from broad-spectrum antimicrobial agents and underscores their specialized cytostatic role.

Mechanistic Divergence

While Doxycycline-based therapies (e.g., Doxycycline-Rifampin combinations) rely on antimicrobial mechanisms , this compound analogs likely interfere with eukaryotic cell proliferation pathways. This functional divergence highlights the importance of target-specific drug design.

Research Implications and Limitations

The study of this compound analogs reveals key insights:

Structural Optimization: Minor modifications to the shikimate backbone can preserve cytostatic efficacy.

Therapeutic Specificity : These compounds may serve as prototypes for anticancer agents but lack versatility in treating infections.

Need for Further Research : this compound’s exact mechanism and in vivo efficacy remain uncharacterized in the provided data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.